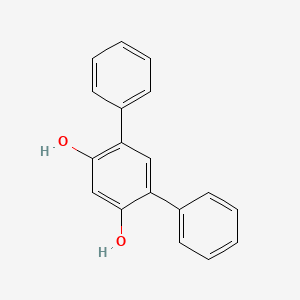

3-Hydroxydiphenyl phenol

Description

Contextualization within Biphenyl and Hydroxylated Aromatic Compound Chemistry

3-Hydroxydiphenyl phenol, scientifically known as [1,1'-Biphenyl]-3-ol, is an organic compound that holds a significant position within the classes of biphenyls and hydroxylated aromatic compounds. Biphenyls are a group of aromatic hydrocarbons characterized by two phenyl rings connected by a single bond. wikipedia.org This structural motif is a foundational backbone in many areas of chemistry, from materials science to pharmaceuticals. rsc.org The addition of hydroxyl (-OH) groups to the biphenyl structure gives rise to hydroxylated biphenyls, a class of compounds with distinct chemical properties and biological activities. mdpi.com

Hydroxylated biphenyls, including this compound, are recognized for their role as polyphenolic compounds. mdpi.com The presence of the hydroxyl group imparts phenolic character to the molecule, influencing its acidity, reactivity, and potential for hydrogen bonding. These characteristics are central to their utility in various chemical transformations and their interactions with biological systems. mdpi.com For instance, some hydroxylated biphenyls have demonstrated a capacity to counteract oxidative stress. mdpi.com The metabolism of polychlorinated biphenyls (PCBs) in organisms can lead to the formation of hydroxylated PCBs, which are studied for their environmental fate and toxicity. nih.govacs.org

Academic Nomenclature and Structural Synonyms of [1,1'-Biphenyl]-3-ol

The compound is identified by several names and codes in academic and chemical literature, which is crucial for accurate database searches and clear scientific communication. Its systematic IUPAC name is [1,1'-Biphenyl]-3-ol. nist.govthermofisher.com

Common synonyms include:

3-Biphenylol nist.govchemicalbook.com

m-Hydroxybiphenyl nist.gov

m-Phenylphenol nist.govchemicalbook.com

3-Hydroxybiphenyl chemicalbook.comfishersci.comtcichemicals.com

Biphenyl-3-ol nist.govchemicalbook.com

3-Phenylphenol nist.govchemicalbook.com

3-Hydroxydiphenyl nist.govchemicalbook.com

The compound is also assigned specific identifiers in various chemical databases:

CAS Registry Number: 580-51-8 nist.govchemicalbook.com

Molecular Formula: C12H10O nist.govchemicalbook.comnih.gov

Molecular Weight: 170.21 g/mol chemicalbook.comnih.gov

A summary of its key identifiers is provided in the table below.

| Identifier Type | Value |

| IUPAC Name | [1,1'-Biphenyl]-3-ol nist.govthermofisher.com |

| CAS Number | 580-51-8 nist.govchemicalbook.com |

| Molecular Formula | C12H10O nist.govchemicalbook.comnih.gov |

| Molecular Weight | 170.21 g/mol chemicalbook.comnih.gov |

| Synonyms | 3-Biphenylol, m-Hydroxybiphenyl, m-Phenylphenol, 3-Hydroxybiphenyl, Biphenyl-3-ol, 3-Phenylphenol, 3-Hydroxydiphenyl nist.govchemicalbook.comfishersci.comtcichemicals.com |

Historical Overview of Research Significance in Organic Chemistry

Historically, research on biphenyl and its derivatives has been extensive, driven by their wide range of applications. Biphenyl itself served as a key starting material for the production of polychlorinated biphenyls (PCBs), which were used as dielectric fluids and heat transfer agents. wikipedia.org The study of hydroxylated biphenyls gained traction as their importance in biological systems and as metabolites of PCBs became more apparent. nih.govacs.org

Early research into compounds like this compound focused on their fundamental chemical properties and synthesis. For instance, methods for the synthesis of hydroxylated biphenyls have been a subject of investigation, with techniques like oxidative coupling of phenols being explored. cnr.it Over time, the scope of research has broadened to include the application of these compounds in various fields. For example, 3-phenylphenol has been used as a sensitive colorimetric reagent for the analysis of uronic acid. chemdad.com The structural framework of hydroxylated biphenyls is also a key feature in a number of natural products and pharmacologically active substances. rsc.orgcnr.it This has spurred ongoing research into their synthesis and potential applications in medicinal chemistry. rsc.org

Propriétés

Numéro CAS |

19546-06-6 |

|---|---|

Formule moléculaire |

C18H14O2 |

Poids moléculaire |

262.308 |

Nom IUPAC |

4,6-diphenylbenzene-1,3-diol |

InChI |

InChI=1S/C18H14O2/c19-17-12-18(20)16(14-9-5-2-6-10-14)11-15(17)13-7-3-1-4-8-13/h1-12,19-20H |

Clé InChI |

JTZMHBIDDPPUKL-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=CC(=C(C=C2O)O)C3=CC=CC=C3 |

Synonymes |

[m-Terphenyl]-4,6-diol(8CI) |

Origine du produit |

United States |

Synthetic Methodologies for 3-hydroxydiphenyl Phenol and Its Derivatives

Established Laboratory Synthesis Pathways for Biphenylols

The laboratory synthesis of biphenylols, including 3-hydroxydiphenyl phenol, has traditionally relied on well-established coupling reactions and functional group interconversions. These methods form the foundation for constructing the biphenyl framework.

Specific Routes to this compound Analogues

The synthesis of analogues of this compound often involves the strategic coupling of two phenyl rings, followed by or concurrent with the introduction of hydroxyl groups. One common approach is the demethylation of corresponding methoxy-biphenyl derivatives. For instance, 3'-methoxy-biphenyl-3-ylamine can be a precursor to 3'-amino-biphenyl-3-ol. chemicalbook.com Additionally, methods like the hydrolysis of diazonium salts in a two-phase system have been employed for synthesizing compounds like 3-phenoxyphenol, a related structural motif. encyclopedia.pubsemanticscholar.org

A key strategy for creating hydroxylated biphenyls is the oxidative coupling of phenols. cnr.it For example, the synthesis of C2-symmetric hydroxylated biphenyls can be achieved through microwave-assisted oxidative coupling of natural phenols, offering an eco-friendly and efficient route. cnr.it

Table 1: Selected Synthetic Routes to this compound Analogues

| Starting Material(s) | Key Reaction | Product | Reference(s) |

| 3'-Methoxy-biphenyl-3-ylamine | Demethylation | 3'-Amino-biphenyl-3-ol | chemicalbook.com |

| Anilines | Hydrolysis of diazonium salts | 3-Phenoxyphenol | encyclopedia.pubsemanticscholar.org |

| Natural Phenols | Microwave-assisted oxidative coupling | C2-Symmetric hydroxylated biphenyls | cnr.it |

| Phenylboronic acids and brominated (chloro)anisole derivatives | Coupling followed by demethylation | Hydroxylated PCBs | acs.org |

Chemical Strategies for Hydroxylated Biphenyl Scaffolds

A variety of chemical strategies are available for constructing hydroxylated biphenyl scaffolds. rsc.org Classical methods like the Wurtz-Fittig and Ullmann reactions have been historically significant for forming the biphenyl C-C bond. rsc.org More contemporary and widely used are transition-metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Negishi, Stille, and Hiyama couplings, which offer greater functional group tolerance and milder reaction conditions. rsc.org

The Suzuki-Miyaura coupling, in particular, is a powerful tool for synthesizing biphenyl derivatives by reacting aryl boronic acids with aryl halides. rsc.org For instance, the reaction of an aryl boronic acid with a bromo-phenyloxazole can yield biphenyl oxazole derivatives. rsc.org

Another important strategy is the direct C-H functionalization of phenols. rsc.org This atom-economical approach allows for the introduction of various substituents directly onto the phenolic ring. For example, palladium-catalyzed C(sp2)–H hydroxylation of [1,1'-biphenyl]-2-ols can produce 2,2'-biphenols. researchgate.net

Advanced Synthetic Approaches for Functionalized Derivatives

Recent advancements in synthetic chemistry have led to more sophisticated methods for preparing functionalized biphenylol derivatives, including those with nitro and thiol modifications. These methods often employ catalytic systems to achieve high selectivity and efficiency.

Synthesis of Nitro-Hydroxydiphenyl Derivatives

The introduction of a nitro group onto a hydroxydiphenyl scaffold can be achieved through various nitration techniques. A common method involves the reaction of a nitrophenol with an aromatic isocyanate to form a urethane, which is then decarboxylated at an elevated temperature to yield a nitro-diphenyl amine derivative. google.com For example, 2',6'-dinitrobiphenyl-2-ol can be prepared via a copper-promoted coupling reaction. scispace.com The synthesis of halogenated hydroxy diphenyl ether derivatives often involves the reaction of a substituted phenol with a nitro-substituted aryl halide. researchgate.net

Table 2: Examples of Synthesized Nitro-Hydroxydiphenyl Derivatives

| Compound Name | Synthetic Approach | Reference(s) |

| 2',6'-Dinitrobiphenyl-2-ol | Copper-promoted coupling | scispace.com |

| Nitro-diphenyl amine derivatives | Decarboxylation of a urethane | google.com |

| Brominated 2'(4')-nitro-3-hydroxy diphenyl ethers | Reaction of substituted phenol with nitro-substituted aryl halide | researchgate.net |

Preparation of Thiol-Modified Phenol Derivatives

Thiol-functionalized phenol derivatives are often synthesized from their corresponding phenol precursors. A common multi-step method is the Newman-Kwart Rearrangement, which involves converting a phenol into an O-dimethylcarbamothioate, followed by thermal rearrangement to an S-dimethylcarbamothioate, and subsequent hydrolysis to the thiophenol. diva-portal.org Another approach involves the radical addition of thioacetic acid to allyl-modified phenols, followed by hydrolysis to yield the thiol. beilstein-journals.org This method has been used to prepare multifunctional, hydrophobic thiol monomers from bis- and trisphenol derivatives. beilstein-journals.org

The direct conversion of phenols to thiophenols can also be achieved. wikipedia.org For instance, phenols can be converted to O-aryl dialkylthiocarbamates, which then rearrange to form thiophenols. wikipedia.org

Catalytic Synthesis of Phenolic Compounds as Intermediates

Catalytic methods are crucial for the synthesis of functionalized phenols that serve as key intermediates for producing more complex molecules like this compound. Transition metal-catalyzed reactions, particularly those using copper and palladium, are widely employed for the hydroxylation of aryl halides and aryl boronic acids. sci-hub.sersc.orgresearchgate.net

For example, copper-catalyzed hydroxylation of aryl iodides provides a mild and efficient route to phenols. rsc.org Similarly, various copper and palladium-based catalytic systems have been developed for the conversion of aryl boronic acids to phenols. sci-hub.se These reactions often exhibit good functional group tolerance and can be performed under relatively mild conditions. Furthermore, catalytic C-H functionalization strategies are emerging as powerful tools for the direct synthesis of functionalized phenols from simple arenes. rsc.orgnih.gov

Regioselective Synthesis Challenges and Solutions

A central challenge in synthesizing these compounds lies in controlling the formation of the crucial carbon-carbon (C-C) bond that links the two aryl rings and in the subsequent regioselective functionalization of the biphenyl core.

Challenges in Regioselective C-C Bond Formation

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are fundamental tools for constructing the biphenyl skeleton. znaturforsch.com However, their application in creating precisely substituted biphenyls is fraught with challenges:

Substrate Reactivity and Availability : The success of cross-coupling reactions often depends on the electronic nature of the substrates. For instance, electron-rich aryl halides, such as halophenols, can exhibit less satisfactory results in Suzuki couplings compared to their electron-poor counterparts. vanderbilt.edu Furthermore, a significant limitation of this approach is the frequent difficulty in obtaining the necessary, highly functionalized aryl halide or triflate starting materials. znaturforsch.com

Steric Hindrance : When substituents are present near the reaction site on either coupling partner, steric hindrance can dramatically reduce the reaction rate and yield. vanderbilt.edu In some cases, particularly for synthesizing 2,2′,6,6′-tetrasubstituted biphenyls, standard Suzuki or Stille coupling methods may fail or provide only low yields. vanderbilt.edu

Lack of Regiocontrol : In reactions where multiple coupling sites are available, controlling which position reacts is a major hurdle. For example, the Ullmann reaction, another method for forming biaryls, is generally difficult to control in terms of yield and selectivity when used with polyhalogenated substrates. vanderbilt.edu

Solutions for Regiocontrolled C-C Bond Formation

To address these challenges, chemists have developed several sophisticated strategies to enforce regioselectivity.

Directed ortho-Metalation (DoM) : This is a powerful strategy for the regiospecific construction of polysubstituted biphenyls. researchgate.net The method utilizes a directing group (DG) on one of the aromatic rings to guide a strong base, typically an organolithium reagent, to selectively remove a proton from the adjacent (ortho) position. researchgate.netresearchgate.net For synthesizing a this compound derivative, a protected hydroxyl group (e.g., as a methoxymethyl ether) can serve as the directing group. The resulting lithiated species can then be used in a subsequent cross-coupling reaction, such as a Suzuki-Miyaura coupling, to form the C-C bond at the desired position with high precision. researchgate.net

Catalyst and Substrate Design : Optimizing the reaction requires careful selection and design of catalysts, ligands, and substrates. numberanalytics.comnumberanalytics.com For sterically hindered couplings where palladium catalysts are ineffective, nickel-based catalysts may offer a viable alternative. vanderbilt.edu Modifying a substrate with a directing group, such as an amino group, can facilitate regioselective halogenation, creating a precisely functionalized precursor for the coupling step. vanderbilt.edu However, this can introduce a new problem, as the directing group may need to be chemically altered or removed in a later step to avoid interfering with the coupling reaction. vanderbilt.edu

Alternative Annulation Strategies : Formal [3+3] cyclocondensation reactions provide an alternative to cross-coupling. znaturforsch.com This building-block approach can construct the substituted phenolic ring system with defined regiochemistry based on the structure of the acyclic precursors, circumventing the need for pre-functionalized aryl halides. znaturforsch.comresearchgate.net

Challenges and Solutions in Post-Coupling Functionalization

After the biphenyl core is assembled, introducing additional functional groups with high regioselectivity presents another set of challenges. The directing effects of the existing substituents on the two rings can be complex and difficult to predict, often leading to mixtures of isomers in electrophilic aromatic substitution reactions. chemrxiv.org

Directing Group-Mediated Functionalization : As with C-C bond formation, directing groups are crucial. The hydroxyl group of the phenol is a strong ortho-, para-director. To achieve substitution at a specific site, chemists must consider the combined directing effects of all substituents on the molecule.

C-H Bond Functionalization : Modern synthetic chemistry has seen the rise of direct C-H functionalization, which offers a more atom-economical approach by avoiding the need for pre-functionalized substrates like halides or triflates. nih.gov Through the careful design of catalytic systems, it is possible to achieve ortho-, meta-, or para-selective C-H functionalization of free phenols, providing a powerful tool for creating complex derivatives. nih.gov

Sigmatropic Rearrangements : For specific modifications, such as the introduction of an alkyl group ortho to the hydroxyl function, highly regioselective methods like the numberanalytics.comacs.orgsigmatropic rearrangement of sulfur ylides can be employed. researchgate.net

The table below summarizes the key challenges and corresponding solutions in the regioselective synthesis of this compound and its derivatives.

| Challenge | Description | Solution(s) | Key Method / Reagent |

| Poor Regiocontrol in C-C Coupling | Formation of undesired isomers during cross-coupling reactions due to multiple reactive sites or competing electronic effects. vanderbilt.edu | Use of directing groups to activate a single position for reaction. | Directed ortho-Metalation (DoM) followed by Suzuki-Miyaura coupling. researchgate.net |

| Steric Hindrance | Bulky substituents near the reaction site inhibit or prevent C-C bond formation, leading to low yields. vanderbilt.edu | Optimization of the catalytic system; use of alternative catalysts. | Nickel(0) catalysts for hindered couplings. vanderbilt.edu |

| Substrate Passivity/Availability | Electron-rich halides show poor reactivity; requisite functionalized starting materials may be difficult to synthesize. znaturforsch.comvanderbilt.edu | Use of alternative synthetic routes that build the ring system from acyclic precursors. | Formal [3+3] cyclocondensation reactions. znaturforsch.com |

| Unselective Post-Coupling Functionalization | Difficulty in introducing new substituents at a specific position on the pre-formed biphenyl skeleton via electrophilic substitution. chemrxiv.org | Direct functionalization of a specific C-H bond, guided by a catalyst or directing group. | Regioselective C-H bond functionalization. nih.gov |

| Ortho-Functionalization of the Phenol Ring | Specific introduction of substituents at the position adjacent to the hydroxyl group. | Exploiting specific reaction mechanisms that favor ortho-substitution. | numberanalytics.comacs.orgSigmatropic rearrangement of sulfur ylides. researchgate.net |

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as 3-hydroxybiphenyl. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and charge distribution. cyberleninka.ru

Various methods are employed, ranging from semi-empirical methods like PM3 and AM1 to more rigorous ab initio methods like Hartree-Fock (HF) and Density Functional Theory (DFT). cyberleninka.rumpg.de The choice of method and basis set (e.g., 6-311++G(d,p)) is crucial for obtaining accurate results. mpg.deresearchgate.net

For phenolic compounds, a key finding from these calculations is the distribution of electron density. The oxygen atom of the hydroxyl group typically exhibits a high negative charge, making it a primary site for electrophilic attack. cyberleninka.ru This is a result of the high electronegativity of the oxygen atom, which draws electron density from the adjacent hydrogen and carbon atoms. In 3-hydroxybiphenyl, the presence of a second phenyl ring influences this charge distribution through resonance and inductive effects, modulating the reactivity of the entire molecule.

Table 1: Illustrative Quantum Chemical Parameters This table represents typical parameters obtained from quantum chemical calculations for phenolic compounds. The specific values for 3-hydroxybiphenyl would require a dedicated computational study.

| Parameter | Description | Typical Significance |

|---|---|---|

| Total Energy | The total electronic energy of the molecule in its optimized geometry. | Used to compare the relative stability of different isomers or conformations. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences physical properties like solubility and intermolecular interactions. |

| Atomic Charges (e.g., Mulliken, NBO) | The calculated partial charge on each atom in the molecule. | Indicates reactive sites; e.g., a high negative charge on the phenolic oxygen suggests it is a nucleophilic/basic center. cyberleninka.ru |

| Molecular Electrostatic Potential (MESP) | A 3D map of the electrostatic potential around the molecule. | Visualizes electron-rich (negative potential) and electron-poor (positive potential) regions, highlighting sites for electrophilic and nucleophilic attack. researchgate.net |

Density Functional Theory (DFT) for Reaction Mechanism Elucidation

Density Functional Theory (DFT) has become a primary tool for investigating the mechanisms of chemical reactions involving complex organic molecules. sumitomo-chem.co.jp Instead of calculating the full many-electron wavefunction, DFT focuses on the electron density, which simplifies the computation while often maintaining high accuracy. mpg.desumitomo-chem.co.jp

For a molecule like 3-hydroxybiphenyl, DFT can be used to model various reactions, such as oxidation, electrophilic substitution, or its participation in cross-coupling reactions. nih.govacs.org By calculating the energies of reactants, products, intermediates, and transition states, a complete energy profile for a proposed reaction pathway can be constructed. sumitomo-chem.co.jpkoreascience.kr

Key aspects elucidated by DFT studies include:

Activation Energy (Ea): The energy barrier that must be overcome for a reaction to occur. Lower calculated activation energies suggest a more favorable and faster reaction. solubilityofthings.com

Reaction Energetics: Determining whether a reaction is exothermic (releases energy) or endothermic (requires energy).

Solvent Effects: DFT calculations can incorporate solvent models (e.g., Polarizable Continuum Model - PCM) to simulate how the reaction mechanism and energetics change in different media. acs.orgucsb.edu

Catalytic Cycles: For catalyzed reactions, DFT can model each step of the catalytic cycle, identifying the rate-determining step and providing insight into how the catalyst functions. acs.org

For instance, DFT studies on the Rh(III)-catalyzed reactions of similar aromatic compounds show that C-H activation pathways can be highly sensitive to the solvent and substrates, and calculations can explain observed product selectivities. acs.org

Frontier Molecular Orbital Theory Applications in Phenolic Reactivity

Frontier Molecular Orbital (FMO) theory provides a simplified yet powerful model for predicting chemical reactivity. wikipedia.orgnumberanalytics.com It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. libretexts.org The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is associated with the ability to accept electrons (electrophilicity). libretexts.org

In the context of 3-hydroxybiphenyl, FMO theory helps to understand its reactivity:

The HOMO: The energy and spatial distribution of the HOMO indicate the most likely sites for oxidation or reaction with electrophiles. For phenols, the HOMO often has significant electron density on the oxygen atom and the aromatic ring, particularly at the ortho and para positions relative to the hydroxyl group.

The LUMO: The LUMO's energy and distribution show the most likely sites for reduction or reaction with nucleophiles.

The HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of chemical reactivity. A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. numberanalytics.com

Quantum chemical calculations, particularly with DFT, are used to compute the energies and visualize the shapes of these frontier orbitals. researchgate.net This information is invaluable for rationalizing the outcomes of reactions, such as cycloadditions or electrophilic aromatic substitutions. wikipedia.orgfiveable.me

Table 2: Frontier Molecular Orbital Data (Illustrative) This table shows representative FMO data that would be calculated for a molecule like 3-hydroxybiphenyl.

| Parameter | Value (Illustrative) | Significance in Reactivity |

|---|---|---|

| E(HOMO) | -5.5 eV | Higher energy indicates stronger electron-donating ability (more nucleophilic). |

| E(LUMO) | -0.8 eV | Lower energy indicates stronger electron-accepting ability (more electrophilic). |

| HOMO-LUMO Gap (ΔE) | 4.7 eV | A smaller gap generally correlates with higher chemical reactivity and lower kinetic stability. numberanalytics.com |

Modeling of Intermediate Species and Transition States

Chemical reactions proceed from reactants to products through one or more high-energy transition states and may involve the formation of transient intermediates. solubilityofthings.com These species are often too short-lived to be observed directly by experimental methods. cyberleninka.ru Computational chemistry provides essential tools for calculating the structure and energy of these fleeting species. solubilityofthings.come3s-conferences.org

Using methods like DFT, researchers can locate the transition state (a first-order saddle point on the potential energy surface) for a specific reaction step. ucsb.edu The structure of the transition state reveals which bonds are being formed and which are being broken, offering a snapshot of the reaction's critical moment. solubilityofthings.com The energy of the transition state relative to the reactants determines the activation energy, which is directly related to the reaction rate. e3s-conferences.org

Similarly, reaction intermediates, which are local minima on the reaction pathway, can be modeled to understand multi-step reaction mechanisms. solubilityofthings.com For reactions involving 3-hydroxybiphenyl, this could include modeling intermediates like phenoxy radicals in oxidation reactions or Wheland intermediates in electrophilic aromatic substitution. The ability to model these species allows chemists to compare different potential pathways and determine the most likely mechanism. ucsb.edue3s-conferences.org

Prediction of Structure-Reactivity Relationships

A major goal of computational chemistry is to predict how changes in a molecule's structure will affect its reactivity. This is often formalized in Quantitative Structure-Activity Relationship (QSAR) or Structure-Reactivity Relationship (SRR) models. uvic.caresearchgate.net

These models use computational methods to generate a set of numerical descriptors for a series of related molecules. These descriptors can be electronic (e.g., atomic charges, HOMO/LUMO energies), steric (e.g., molecular volume), or thermodynamic. uvic.caepa.gov By correlating these descriptors with experimentally measured reactivity (such as reaction rates or equilibrium constants) using statistical methods or machine learning, a predictive model can be built. uvic.cachemrxiv.org

For a class of compounds including derivatives of 3-hydroxybiphenyl, a QSAR model could be developed to predict their antioxidant activity, their binding affinity to a specific receptor, or their rate of reaction in a particular transformation. researchgate.net Such models are powerful tools in materials science and drug discovery, as they allow for the virtual screening of large numbers of candidate molecules, prioritizing the most promising ones for synthesis and experimental testing. uvic.caepa.gov

Utilization as Key Intermediates in Complex Organic Synthesis

The dual functionality of 3-hydroxydiphenyl phenol—a nucleophilic hydroxyl group and an aromatic ring system—renders it a versatile intermediate for constructing complex molecules. Organic chemists have long recognized the challenge in synthesizing meta-substituted phenols due to the strong ortho- and para-directing nature of the hydroxyl group. byu.edu Consequently, molecules like this compound serve as critical building blocks for targeted meta-functionalization.

Recent synthetic strategies have highlighted its utility:

Synthesis of m-Aryloxy Phenols : this compound is a precursor in the synthesis of more complex m-aryloxy phenols. These resulting compounds are key components in the production of functional plastics, such as high-performance polyimide resins. encyclopedia.pub One established method involves the Ullmann condensation, where an m-dihydroxy benzene (like resorcinol) reacts with an aryl halide to form the m-aryloxyphenol structure. google.com

Multi-Step Synthesis : In complex reaction sequences, phenols are treated with reagents like 3-chlorocyclohex-2-en-1-one, followed by bromination and aromatization to yield 3-(aryloxy)phenols, demonstrating the role of phenolic structures as foundational intermediates. encyclopedia.pub

Precursors for Bioactive Molecules : The synthesis of derivatives, such as those involving piperazine, starts from m-aryloxy phenol structures to create compounds with potential pharmacological applications, including candidates for imaging neuroinflammation. researchgate.net

The reactivity of the phenolic group allows it to act as a nucleophile, making it susceptible to electrophilic substitution and a key reactant in forming complex biaryl compounds and other valuable chemical entities. researchgate.net

Functional Materials Research and Polymer Science

The inherent thermal stability and reactivity of the phenolic moiety in this compound make it a target for developing advanced polymers with tailored properties.

Photopolymerization, or UV curing, is a process where liquid monomers and oligomers are converted into a solid polymer upon exposure to light. Phenolic compounds, including derivatives of this compound, are integrated into these systems to create high-performance materials.

For instance, ethoxylated o-phenylphenol acrylate is a monofunctional acrylic monomer designed specifically for use in UV and Electron Beam curing applications. kowachemical.com Similarly, photocurable compositions can be formulated using various acrylate monomers, including ortho-phenylphenol EO acrylate, to achieve desired properties like low thermal shrinkage after curing. google.com The general process involves mixing a prepolymer with a reactive diluent and a photoinitiator. Upon irradiation, the photoinitiator generates free radicals, initiating the rapid polymerization of the acrylate groups.

Table 1: Factors Affecting Photopolymerization of a Phenol-Derived Prepolymer

| Parameter | Observation | Effect |

|---|---|---|

| Initiator Concentration | Increasing the concentration of the photoinitiator (DMPA) | Increases the percent of double bond conversion and hardness of the final polymer. researchgate.net |

| Irradiation Time | Longer exposure to UV light | Increases the percent of double bond conversion, gel content, and hardness of the polymer. researchgate.net |

| Viscosity | Decreasing the viscosity of the formulation (e.g., by adding more reactive diluent) | Increases the percent of double bond conversion. researchgate.net |

This technology is crucial for applications requiring rapid, on-demand curing, such as in 3D printing, coatings, and dental resins. researchcommons.org

A significant area of polymer research is the development of materials that resist degradation in aqueous environments. Incorporating phenolic structures into the polymer backbone can impart excellent chemical resistance and hydrolytic stability.

Polyphosphazenes, which have an inorganic backbone of alternating phosphorus and nitrogen atoms, are a class of polymers known for their tunable properties. When aryloxy side groups, such as phenylphenoxy groups, are attached to the backbone, the resulting polymer exhibits greater hydrolytic stability compared to those with more reactive side groups. nih.govnih.gov The hydrophobic nature of the phenylphenoxy group helps to inhibit hydrolysis. nih.gov This stability can be systematically controlled by varying the ratio of hydrophobic (e.g., phenylphenol) to hydrophilic side groups, allowing for the design of polymers with tailored degradation profiles for applications in regenerative engineering. nih.gov

Similarly, other aromatic polymers like polysulfonates derived from rigid structures such as biphenyls have been reported to have good hydrolytic stability against both acids and bases at room temperature. core.ac.uk This resistance to water-induced breakdown is critical for materials used in harsh chemical environments or for long-term applications.

Integration into Novel Photopolymerization Systems

Fundamental Studies of Protein-Phenolic Interactions

The interaction between phenolic compounds and proteins is a cornerstone of research in food science, pharmacology, and biochemistry. These interactions, which can be either temporary (non-covalent) or permanent (covalent), can significantly alter the structure and function of proteins.

Phenolic compounds can bind to proteins through two primary mechanisms, which are governed by the structures of the molecules and environmental conditions like pH. medicalresearchjournal.org

Non-Covalent Interactions: These are reversible and are the most common type of interaction. rsc.orgresearchgate.net They are established through several types of forces:

Hydrogen Bonding : The hydroxyl group of the phenol acts as a hydrogen donor, forming bonds with carboxyl groups on the protein. medicalresearchjournal.org

Hydrophobic Interactions : The non-polar phenyl rings of the phenol interact with hydrophobic regions of the protein. mdpi.com

Covalent Interactions: These interactions are irreversible and lead to the formation of stable phenolic-protein conjugates. rsc.org The primary mechanism involves the oxidation of the phenol's hydroxyl group, often catalyzed by enzymes or occurring under alkaline conditions, to form a highly reactive quinone . This electrophilic quinone then readily reacts with nucleophilic groups on the protein surface, such as:

The sulfhydryl (-SH) groups of cysteine residues. mdpi.com

The free amino (-NH2) groups of lysine residues. mdpi.com

Studies comparing different methods of inducing these bonds have shown that the efficiency of covalent linkage, or "grafting," varies significantly.

Table 2: Comparison of Grafting Efficiency for Covalent vs. Non-Covalent Complexes (Based on data from a study of Bovine Lactoferrin (BLF) and Chlorogenic Acid (CA))

| Complex Type | Formation Method | Grafting Efficiency (%) |

|---|---|---|

| Non-Covalent | Simple mixing | 34.70% |

| Covalent | Laccase-catalyzed | 51.39% |

| Covalent | Free radical-grafted | 16.82% |

| Covalent | Alkali-treated | 82.40% |

Source: Adapted from a study on lactoferrin-polyphenol interactions. mdpi.com

This data shows that alkali treatment is highly effective at promoting covalent bonding, which is significantly stronger and more stable than non-covalent associations. mdpi.com

The binding of a phenolic compound like this compound to a protein can have profound effects on the protein's biological activity. medicalresearchjournal.org These functional changes are a direct result of the molecular interactions.

Alteration of Protein Structure : While non-covalent binding may only cause slight changes to a protein's tertiary structure, the formation of irreversible covalent bonds can significantly alter both the secondary and tertiary structures. medicalresearchjournal.org This can lead to partial unfolding or conformational rearrangement of the protein. researchgate.netmdpi.com

Inhibition of Enzyme Activity : If the phenolic compound binds at or near the active site of an enzyme, it can block the substrate from accessing it, thereby inhibiting the enzyme's function. Phenols can specifically reduce the accessibility of proteases that target hydrophobic residues by binding to those sites on the protein. researchgate.net

These interactions are fundamental to understanding how dietary phenols affect nutrient bioavailability and how phenolic drugs exert their therapeutic effects. medicalresearchjournal.orgfrontiersin.org

Sophisticated Analytical Methodologies for Research Characterization

Chromatographic Techniques for Separation and Quantification in Research Samples

Chromatography is fundamental to the analysis of 3-Hydroxydiphenyl phenol, enabling its separation from other components in a mixture. The choice between liquid and gas chromatography typically depends on the volatility and thermal stability of the analyte and the nature of the sample matrix.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of phenolic compounds like this compound. Its applicability to a wide range of non-volatile and thermally sensitive molecules makes it a preferred method. In the analysis of phenolic compounds, reversed-phase HPLC is commonly employed, utilizing a nonpolar stationary phase and a polar mobile phase.

For instance, a typical HPLC system for the analysis of phenolic compounds might use a C18 column. chromatographyonline.comphenomenex.com The mobile phase often consists of a gradient mixture of an aqueous solvent (like water with a small percentage of acid, such as formic acid, to control ionization) and an organic solvent, such as acetonitrile or methanol. chromatographyonline.commdpi.com The gradient elution, where the proportion of the organic solvent is increased over time, allows for the efficient separation of compounds with varying polarities.

Advanced detection methods are coupled with HPLC for sensitive and selective quantification. A Diode Array Detector (DAD) can provide ultraviolet (UV) spectra of the eluting peaks, aiding in compound identification by comparing the spectra with that of a known standard. plos.orgnist.gov For example, a study on related hydroxyphenyl derivatives used a DAD to select the optimal wavelength for detection. nist.gov

The following table outlines typical parameters for the HPLC analysis of phenolic compounds, which can be adapted for this compound.

| Parameter | Typical Value/Condition |

| Column | Reversed-phase C18 (e.g., 100 mm x 2.1 mm, 2.7 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile or Methanol |

| Elution | Gradient |

| Flow Rate | 0.5 - 1.0 mL/min |

| Column Temperature | 25 - 40 °C |

| Detection | Diode Array Detector (DAD) or UV Detector |

| Injection Volume | 5 - 20 µL |

This table presents a generalized set of HPLC parameters for phenolic compound analysis, adaptable for this compound.

Gas Chromatography (GC) is another principal analytical technique suitable for volatile and thermally stable compounds. While this compound can be analyzed directly, its polarity due to the hydroxyl group can lead to poor peak shape and interactions with the GC column. To overcome these issues and increase volatility, a derivatization step is often essential prior to GC analysis. nih.govnist.gov

Common derivatization procedures for phenolic compounds involve converting the polar hydroxyl group into a less polar ether or ester. nist.govresearchgate.net Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a widely used method that replaces the acidic proton of the hydroxyl group with a trimethylsilyl (TMS) group. researchgate.net This process reduces the compound's polarity and boiling point, resulting in improved chromatographic performance. Another approach is methylation, which can be achieved using reagents like diazomethane. chromatographyonline.com

Once derivatized, the sample is injected into the GC, where it is separated based on its boiling point and interaction with the stationary phase of the column. A non-polar or semi-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5 or HP-5), is commonly used for the analysis of derivatized phenolic compounds. caymanchem.com

The following table summarizes typical GC conditions for the analysis of derivatized phenolic compounds.

| Parameter | Typical Value/Condition |

| Column | Capillary column (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | 250 - 280 °C |

| Oven Program | Temperature gradient (e.g., initial temp 60°C, ramped to 280-300°C) |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Derivatization | Silylation (e.g., with BSTFA) or Methylation |

This table presents a generalized set of GC parameters for the analysis of derivatized phenolic compounds, applicable to this compound.

High-Performance Liquid Chromatography (HPLC) with Advanced Detection

Mass Spectrometry-Based Characterization

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive detection of this compound. It measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound and its fragments.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). researchgate.net This precision allows for the determination of the elemental formula of a molecule, which is a critical step in its identification. nist.govresearchgate.net For this compound (C₁₂H₁₀O), the theoretical exact mass can be calculated and compared to the experimentally measured mass to confirm its identity with a high degree of confidence. The ability of HRMS to distinguish between ions with the same nominal mass but different elemental compositions is a significant advantage over standard resolution mass spectrometry. researchgate.net

The coupling of chromatographic separation with mass spectrometric detection, known as hyphenation, creates a powerful analytical tool for analyzing complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection and identification capabilities of MS. caymanchem.com In a typical GC-MS analysis of this compound (often as a derivative), the separated components eluting from the GC column are directly introduced into the ion source of the mass spectrometer. researchgate.net There, they are ionized, most commonly by electron ionization (EI), and the resulting ions are analyzed. The mass spectrum obtained for each chromatographic peak serves as a chemical fingerprint, which can be compared to spectral libraries for identification. caymanchem.com For example, the presence of 3-hydroxybiphenyl has been identified in bacterial transformation extracts using GC-MS by matching the obtained mass spectrum with a library reference. caymanchem.com

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for the analysis of non-volatile and thermally labile compounds like many phenolics. mdpi.comdocbrown.info In LC-MS, the eluent from the HPLC column is introduced into the mass spectrometer's ion source, typically an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source. These soft ionization techniques generally produce the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, providing clear molecular weight information. nist.gov Tandem mass spectrometry (LC-MS/MS) further enhances selectivity and sensitivity by selecting the molecular ion and subjecting it to fragmentation, allowing for the monitoring of specific fragment ions. mdpi.comdocbrown.info

In mass spectrometry, particularly with techniques like electron ionization (EI) or collision-induced dissociation (CID) in MS/MS, the molecular ion of a compound can break apart into smaller, characteristic fragment ions. The pattern of these fragments provides valuable information about the compound's structure.

The mass spectrum of this compound (molecular weight 170.21 g/mol ) shows a prominent molecular ion peak at m/z 170. researchgate.net The fragmentation of aromatic compounds is often characterized by the stability of the aromatic rings. For phenolic compounds, common fragmentation pathways involve the loss of small neutral molecules. In the case of phenol itself, losses of carbon monoxide (CO, 28 Da) and a formyl radical (CHO, 29 Da) are observed. nih.gov

For this compound, the fragmentation pattern would be influenced by both the phenyl rings and the hydroxyl group. Key fragment ions would likely arise from:

Loss of H atom: [M-H]⁺ at m/z 169.

Loss of CO: [M-CO]⁺ at m/z 142.

Loss of CHO: [M-CHO]⁺ at m/z 141.

Cleavage of the bond between the two phenyl rings, although less common for stable biphenyl structures.

Analysis of these fragmentation pathways, often aided by computational chemistry, allows for the detailed structural elucidation of the compound and its differentiation from isomers.

Hyphenated Techniques (e.g., GC-MS, LC-MS) for Complex Mixture Analysis

Advanced Spectroscopic Methods for Mechanistic Insights

Spectroscopic techniques are indispensable for gaining a fundamental understanding of the molecular structure and reactive nature of this compound. These methods provide detailed information on the compound's electronic and vibrational states, which is essential for confirming its identity and for studying its transformation during chemical processes.

In-Situ Spectroscopic Monitoring of Reaction Kinetics (e.g., Laser Flash Photolysis)

To investigate the reaction kinetics and elucidate the mechanisms of reactions involving this compound, in-situ spectroscopic monitoring techniques are employed. Laser flash photolysis (LFP) is a powerful tool in this domain, allowing for the study of transient species generated during photochemical reactions. rsc.orgnih.gov

Research has shown that photochemical excitation of this compound derivatives in aqueous media can lead to the formation of zwitterionic biphenyl quinone methides. rsc.orgnih.govirb.hr LFP studies have been instrumental in characterizing these transient zwitterions. For instance, in a study involving derivatives of 3-phenylphenol, LFP in a mixture of acetonitrile and water allowed for the characterization of zwitterions with lifetimes in the microsecond range (τ ~7.5 and 25 μs). rsc.orgnih.gov The technique also enables the determination of quenching rate constants of these transient species with various nucleophiles, providing quantitative data on their reactivity. rsc.orgnih.gov These mechanistic investigations, which observe the formation and decay of intermediates, are critical for understanding the photochemical behavior of this compound. capes.gov.br

Detailed Analysis of Infrared, UV/Visible, and NMR Spectra for Structural Confirmation in Research

A combination of spectroscopic techniques is essential for the unambiguous structural confirmation of this compound in a research setting.

Infrared (IR) Spectroscopy: The infrared spectrum of this compound provides key information about its functional groups. nist.gov The presence of a characteristic broad absorption band in the high-frequency region of the spectrum is indicative of the O-H stretching vibration of the phenolic hydroxyl group. researchgate.netresearchgate.net Additional sharp peaks in the aromatic region correspond to C-H stretching and C=C ring stretching vibrations of the two phenyl rings. The specific pattern of bands in the fingerprint region (below 1500 cm⁻¹) is unique to the molecule and can be used for definitive identification by comparing it to reference spectra. nih.govrsc.org

UV/Visible Spectroscopy: The UV/Visible absorption spectrum of this compound is characterized by absorption maxima in the ultraviolet region, arising from π → π* electronic transitions within the aromatic rings. nist.govnist.gov Phenol itself typically shows a maximum absorbance around 275 nm. docbrown.info The conjugation between the two phenyl rings in this compound influences the position and intensity of these absorption bands. While the compound is colorless, meaning it does not absorb in the visible region, its UV spectrum is a valuable tool for quantitative analysis and for studying electronic transitions. docbrown.infonist.govnist.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the precise molecular structure of this compound. pharmaffiliates.comrsc.org

¹H NMR: The ¹H NMR spectrum displays distinct signals for each unique proton in the molecule. hmdb.caresearchgate.net The proton of the hydroxyl group typically appears as a broad singlet, the chemical shift of which can be concentration and solvent dependent. The aromatic protons of the two phenyl rings resonate in the downfield region of the spectrum, and their splitting patterns (e.g., doublets, triplets, multiplets) and coupling constants provide detailed information about their relative positions on the rings, confirming the meta-substitution pattern. hmdb.caresearchgate.net

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal. The carbon atom attached to the hydroxyl group will appear at a specific chemical shift, and the signals for the other aromatic carbons can be assigned based on their electronic environment and through the use of advanced NMR techniques.

Table 1: Spectroscopic Data for this compound

| Spectroscopic Technique | Characteristic Features |

|---|---|

| Infrared (IR) | Broad O-H stretch, aromatic C-H and C=C stretching bands. nist.govresearchgate.netnih.gov |

| UV/Visible | Absorption maximum in the UV region (around 275 nm). nist.govnist.govdocbrown.info |

| ¹H NMR | Broad singlet for the -OH proton, complex multiplets for aromatic protons. pharmaffiliates.comhmdb.ca |

| ¹³C NMR | Distinct signals for each carbon in the biphenyl structure. nih.gov |

Optimized Sample Preparation and Extraction Techniques for Research Matrices

The accurate analysis of this compound, particularly at trace levels in complex environmental or biological samples, necessitates efficient and optimized sample preparation and extraction techniques. nih.gov The goal is to isolate the analyte from interfering matrix components and concentrate it to a level suitable for instrumental analysis.

Commonly employed methods include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). mdpi.commdpi.comresearchgate.net For instance, in the analysis of phenolic compounds in water, samples are often acidified to a low pH (e.g., pH 2) to ensure the phenols are in their protonated, less polar form, which enhances their extraction efficiency with organic solvents like dichloromethane. acs.orgmdpi.com

For the extraction of phenols from oily matrices, such as olive oil, a multi-step LLE procedure can be used. This may involve dissolving the oil in a nonpolar solvent like hexane, followed by extraction of the phenolic compounds into a more polar solvent mixture, such as methanol/water. mdpi.comresearchgate.net This partitioning separates the polar phenols from the nonpolar lipids.

Solid-phase extraction offers an alternative to LLE, often with the advantages of reduced solvent consumption and higher sample throughput. mdpi.commdpi.com In SPE, the sample is passed through a solid sorbent material that retains the analyte. The analyte is then eluted with a small volume of a suitable solvent. For phenolic compounds, C18-bonded silica is a commonly used sorbent. mdpi.com

In some cases, a derivatization step is employed after extraction to improve the chromatographic properties or detectability of the analyte. For gas chromatography (GC) analysis, phenolic compounds are often derivatized to make them more volatile and thermally stable. acs.org

The choice of extraction method depends on the nature of the sample matrix, the concentration of the analyte, and the subsequent analytical technique to be used. nih.govcdc.gov Method validation, including the determination of recovery rates, is crucial to ensure the accuracy and reliability of the analytical results. mdpi.com

Future Research Trajectories and Unanswered Questions

Innovations in Stereoselective Synthesis of Substituted Hydroxydiphenyl Phenols

The precise three-dimensional arrangement of atoms in substituted biphenyls is often critical to their function. Atropisomerism, a type of axial chirality arising from hindered rotation around the single bond connecting the two phenyl rings, is a key feature of many biologically active biphenyls. researchgate.net Future research is increasingly focused on developing novel catalytic systems that can control this stereochemistry with high efficiency and selectivity.

Recent breakthroughs have moved beyond classical methods, embracing organocatalysis and advanced transition-metal catalysis. For instance, chiral phosphoric acids have been successfully employed as organocatalysts in the highly enantioselective aza-Friedel–Crafts reaction of biphenyl-bridged cyclic imines to produce chiral ε-sultams with excellent yields (up to 99%) and enantioselectivities (up to 99% ee). rsc.org This highlights a trend towards using metal-free catalysts to construct complex, stereochemically defined biphenyl structures. rsc.org Similarly, N-heterocyclic carbene (NHC) catalysis has been used for the atroposelective synthesis of 1,3-oxazepine-containing bridged biaryls, which can be converted into valuable chiral phosphite ligands. researchgate.net

In the realm of metal catalysis, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, remain a cornerstone for biphenyl synthesis. google.comacs.org However, future innovations will likely concentrate on overcoming existing limitations, such as the coupling of electron-poor substrates. acs.org Research is exploring new ligand designs and catalyst systems to facilitate the synthesis of polyfluorinated biphenyls, which are valuable in materials science. acs.org A one-pot, three-step method for biphenyl synthesis using in situ prepared neopentylglycolborane demonstrates a move towards more efficient and cost-effective processes compared to traditional methods. google.com Furthermore, unconventional gas-phase synthesis methods are being explored, which could challenge the perception of biphenyls as exclusively high-temperature markers and identify them as fundamental building blocks in low-temperature hydrocarbon chemistry. rsc.org

The table below summarizes key innovative approaches in the stereoselective synthesis of biphenyl derivatives.

| Catalytic System | Reaction Type | Key Features | Reference |

| Chiral Phosphoric Acid | Aza-Friedel–Crafts | Organocatalytic, high enantioselectivity (up to 99% ee) for chiral ε-sultams. | rsc.org |

| N-Heterocyclic Carbene (NHC) | Atroposelective Esterification | Access to axially chiral aldehydes and bridged biaryls. | researchgate.net |

| Palladium/Thioether-Imidazolinium | 1,2-Addition to Aldehydes | Catalyzes addition of arylboronic acids. | acs.org |

| Palladium(0) | Annulation with Alkynes | Alkynoxy-directed C–H functionalization. | google.com |

| Visible Light/Organic Dye | Photocatalysis | Highly stereoselective synthesis of polysubstituted housanes under mild conditions. | rsc.org |

Comprehensive Elucidation of Enzyme Active Site Dynamics

Hydroxydiphenyl phenols and related compounds are substrates for a variety of enzymes, particularly those involved in biodegradation and drug metabolism, such as dioxygenases, monooxygenases, and cytochrome P450s. nih.govnih.govasm.org A critical frontier of research is the detailed mapping of the interactions between these substrates and the enzyme's active site to understand the determinants of catalytic activity and specificity.

Biphenyl-metabolizing enzymes, like biphenyl dioxygenase (BDO), are of significant interest for bioremediation. asm.org Studies have shown that the large subunit (BphA1) is crucial for determining substrate specificity. asm.org By creating site-directed mutants and analyzing their activity on various polychlorinated biphenyls (PCBs), researchers have identified specific amino acid residues that profoundly alter the enzyme's regiospecificity. asm.orgasm.org For example, mutations at positions like Ile335 and Thr376 in Bph Dox can change the site of oxygen insertion, and in some cases, grant the enzyme new capabilities, such as the degradation of previously resistant PCB congeners. asm.org Future work will likely involve more extensive mutagenesis, guided by computational models, to create enzymes with tailored specificities for environmental pollutants.

For flavin-dependent monooxygenases, such as 2-hydroxybiphenyl 3-monooxygenase (HbpA), structural studies are key. Crystal structures of HbpA with its substrate bound have provided insights into the catalytic mechanism, confirming that substrate binding induces a conformational change, moving the FAD cofactor into the active site. The deprotonation of the substrate's hydroxyl group is essential for catalysis, and specific residues like His48, Asp117, and Arg242 have been implicated in this process. Similarly, in phenol hydroxylase, conformational flexibility allows substrate access to the active site while excluding solvent during the reaction. nih.gov

The role of specific residues in the active sites of human cytochrome P450 (CYP) enzymes, like CYP2E1, is another area of intense investigation. mdpi.com Molecular docking and dynamics simulations suggest that phenylalanine residues within the active site play a critical role in orienting aromatic substrates for metabolism. mdpi.comresearchgate.net The flexibility of these residues allows the active site to accommodate ligands of various sizes, from simple phenols to larger polychlorinated biphenyls, influencing their metabolic fate and potential toxicity. mdpi.com

The table below details key findings from studies on the active sites of enzymes that process biphenyl and phenol compounds.

| Enzyme | Organism/System | Key Active Site Residues/Features | Research Focus | Reference(s) |

| Biphenyl Dioxygenase (BDO) | Burkholderia sp. | Met231, Phe378, Phe384, Ile335, Thr376 | Altering regiospecificity of dioxygenation for PCB degradation. | asm.org, asm.org |

| 2-Hydroxybiphenyl 3-Monooxygenase (HbpA) | Pseudomonas azelaica | His48, Asp117, Arg242 | Substrate binding, deprotonation, and FAD conformation. | |

| BphD (meta-cleavage product hydrolase) | Burkholderia xenovorans | Ser112, His265, Asp237 | Water-assisted nucleophilic catalytic mechanism. | nih.gov |

| Cytochrome P450(BM-3) | Bacillus megaterium | Phenylalanine 87 | Hindering substrate access to the active oxygen species. | nih.gov |

| Cytochrome P450 2E1 | Human | Phenylalanine residues (e.g., PHE478) | Determining binding orientation of aromatic substrates. | mdpi.com, researchgate.net |

| Phenol Hydroxylase | Trichosporon cutaneum | FAD binding domain | Concerted conformational change upon substrate binding. | nih.gov |

Development of Predictive Models for Complex Reaction Networks

The synthesis and degradation of complex molecules like substituted hydroxydiphenyl phenols involve intricate reaction networks. Predicting the outcomes of these reactions is a major challenge in chemistry. To address this, researchers are increasingly turning to machine learning (ML) and artificial intelligence (AI) to develop models that can forecast reaction products, pathways, and yields with high accuracy. nih.govsesjournal.com

A significant shift is occurring from rule-based, or "template-based," systems to fully data-driven, template-free approaches. nih.govacs.org Early models relied on handcrafted rules defined by experts to predict reaction outcomes. nih.gov More recent innovations use neural networks, such as sequence-to-sequence models borrowed from language translation, to learn the "language" of organic chemistry directly from large reaction databases. nih.gov These models can achieve high accuracy (over 80% in some cases) in predicting the products of reactions extracted from patents, without relying on predefined reaction templates. nih.gov

These predictive models are also being applied to biological systems. For instance, the BNICE (Biochemical Network Integrated Computational Explorer) framework is used to predict novel biodegradation pathways for xenobiotics, including polychlorinated biphenyls (PCBs). nih.gov By applying its reaction rules, BNICE can reproduce experimentally observed degradation routes and generate large networks of novel compounds and reactions, identifying new, thermodynamically feasible pathways that could be targets for metabolic engineering. nih.gov

The development of these predictive tools is accelerating. Current research focuses on improving model accuracy, expanding their applicability to a wider range of reaction types, and enhancing their interpretability. sesjournal.comrsc.org By combining machine learning with reaction network approaches, models are being developed that not only predict the final products but also the intermediate steps and reaction pathways. rsc.org For example, one model trained on 50 fundamental organic reactions could predict the products and pathways for a set of test reactions with significant accuracy, even identifying key fragment structures of intermediates. rsc.org

| Model/Framework | Approach | Application | Key Finding/Capability | Reference(s) |

| Sequence-to-Sequence (seq2seq) | Neural Machine Translation | Organic reaction outcome prediction. | Achieved >80% top-1 accuracy on patent reaction data without using reaction templates. | nih.gov |

| BNICE Framework | Computational Framework | Prediction of biodegradation pathways. | Reproduced known pathways for PCBs and generated novel, thermodynamically feasible routes. | nih.gov |

| Neural Network with SMARTS | Hybrid | Prediction of reaction types and products. | Combines neural network classification with SMARTS transformations for product prediction. | acs.org |

| Knowledge Graph | Network Analysis | Candidate product generation. | Generates possible products by looking at known reactions of each reactant. | acs.org |

| Machine Learning + Reaction Network | Hybrid | Prediction of products and pathways. | Predicts intermediates and can classify basic reaction rules like the Markovnikov rule. | rsc.org |

| Reactive Molecular Dynamics (ReaxFF) | Force Field Simulation | Modeling decomposition of PCBs. | Simulates bond breaking/formation under various conditions to understand degradation mechanisms. | acs.org |

Exploration of Novel Research Applications in Sustainable Chemistry

The principles of green and sustainable chemistry are increasingly influencing the direction of chemical research. Hydroxydiphenyl phenols and related biphenyl structures are being explored for their potential roles in creating more environmentally friendly processes and products. unibe.ch

One of the most prominent applications is in bioremediation. As discussed previously, enzymes from microorganisms can degrade harmful biphenyl compounds like PCBs. frontiersin.org Future research aims to enhance these natural processes. This includes coupling ecological modeling with metabolic flux balance analysis to design and evaluate strategies for contaminant removal in entire ecosystems, such as marine food webs. frontiersin.org By creating synthetic models of PCB-degrading bacteria, researchers can assess the effectiveness of different bioremediation scenarios. frontiersin.org

Another area of application is in the development of sustainable materials. Biphenyl-based structures are fundamental to certain polymers. A landmark achievement in this area is the development of a green process for producing aromatic polycarbonate from bisphenol-A (a related dihydroxydiphenyl compound) using carbon dioxide (CO2) as a starting material, completely avoiding the use of highly toxic phosgene. researchgate.net This process not only utilizes a greenhouse gas as a feedstock but also eliminates the need for hazardous reagents and solvents like methylene chloride. researchgate.net Future research will likely focus on creating new polymers and materials from a wider range of functionalized biphenyls, potentially derived from renewable sources. numberanalytics.com

The development of greener synthetic methodologies is also a key research trajectory. This includes the use of functionalized membranes containing reactive nanoparticles for the degradation of pollutants like PCBs in water. acs.org These reactive membranes can combine reductive and oxidative pathways to effectively detoxify contaminants. acs.org Furthermore, electrochemical methods are being developed for cleaner chemical transformations. For example, the "E-Dakin reaction" uses electrochemically generated peroxodicarbonate to oxidize hydroxybenzaldehydes to valuable phenols in aqueous media, offering a sustainable alternative to traditional oxidizers. rsc.org The use of earth-abundant and non-toxic metals like sodium and iron as catalysts in organometallic chemistry is another promising avenue to reduce reliance on precious metals like palladium. unibe.ch

Q & A

Q. Q1. What are the primary analytical methods for identifying and quantifying 3-Hydroxydiphenyl phenol in environmental samples?

To confirm the presence of this compound, researchers often use high-performance liquid chromatography (HPLC) coupled with UV-Vis spectroscopy or mass spectrometry (LC-MS). Structural validation can be achieved via FT-IR for hydroxyl and aromatic group identification, while nuclear magnetic resonance (NMR) provides detailed molecular configuration. For quantification, calibration curves using certified reference materials (e.g., NIST Standard Reference Database 69) are essential .

Q. Q2. How do microbial systems degrade phenolic compounds like this compound under aerobic conditions?

Aerobic degradation typically involves monooxygenase or dioxygenase enzymes to hydroxylate the aromatic ring, followed by ring cleavage via meta- or ortho-pathways. For instance, Acinetobacter sp. utilizes phenol as a carbon source, with degradation rates influenced by pH, temperature, and nutrient availability (e.g., meat extract as a nitrogen source). Basic protocols include batch culture experiments with immobilized cells and spectrophotometric monitoring of phenol depletion .

Advanced Research Questions

Q. Q3. How can Plackett-Burman and Box-Behnken designs optimize this compound degradation parameters?

Plackett-Burman designs screen critical variables (e.g., pH, temperature, media components) through a fractional factorial approach, identifying factors with >90% confidence levels. Box-Behnken designs then refine these variables via response surface methodology (RSM). For example, pH (7.12), temperature (27.77°C), and meat extract (1.6 g/L) were optimized for Acinetobacter sp., achieving a degradation rate of 38.45 mg/L/hr. Statistical validation via ANOVA (p < 0.004) and R-squared (>0.86) ensures model robustness .

Q. Q4. How should researchers resolve contradictions in variable significance during phenol degradation studies?

Conflicting data (e.g., glucose’s negative effect on degradation despite high statistical confidence) require logical and statistical reconciliation. Main effect analysis (∑(+1)/n(+1) - ∑(-1)/n(-1)) and interaction plots (e.g., pH-temperature synergy at 95.03% confidence) clarify variable roles. Confounders like nutrient competition (e.g., NH₄NO₃ vs. yeast extract) must be isolated via stepwise omission experiments. Microsoft Excel Solver and RSM contour plots help visualize non-linear interactions .

Q. Q5. What methodologies validate predictive models for phenolic compound degradation kinetics?

Model accuracy is tested by comparing experimental vs. predicted degradation rates (e.g., 38.45 mg/L/hr vs. 37.30 mg/L/hr in Acinetobacter sp.). Residual standard error (<4.64) and absolute mean error (<2.37) quantify deviations. Cross-validation via k-fold partitioning or leave-one-out analysis ensures generalizability. For advanced kinetics, integrate Arrhenius equations for temperature dependence and Langmuir-Hinshelwood models for adsorption-desorption dynamics .

Q. Q6. How do researchers address substrate inhibition in high-concentration phenol degradation studies?

Substrate inhibition thresholds (e.g., >1 g/L phenol) require fed-batch systems or cell immobilization to mitigate toxicity. Adaptive laboratory evolution (ALE) enhances microbial tolerance. Media optimization (e.g., trace element exclusion) and co-substrate addition (e.g., glucose at 0 g/L) reduce metabolic stress. Data from Plackett-Burman experiments (Table 2) guide variable prioritization .

Methodological Considerations

Q. Q7. What statistical tools are recommended for analyzing phenol degradation data?

Use ANOVA (p < 0.05) to confirm variable significance and multiple linear regression (MLR) for model fitting. Tools like Microsoft Excel Solver, R (with rsm package), or JMP optimize response surfaces. For non-normal data, apply Box-Cox transformations. Report adjusted R-squared (>0.85) and leverage Cook’s distance to identify outliers .

Q. Q8. How can metabolomics elucidate this compound degradation pathways?

Untargeted metabolomics (LC-MS/MS) identifies intermediates like catechol or muconic acid. Stable isotope probing (SIP) with ¹³C-labeled phenol tracks carbon flux. Pair with transcriptomics (RNA-seq) to map enzyme expression (e.g., catA for catechol 1,2-dioxygenase). Data integration via KEGG pathway analysis reveals rate-limiting steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.